molecular formula C9H16N4S B13682864 5-(Aminomethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

5-(Aminomethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B13682864
M. Wt: 212.32 g/mol
InChI Key: UCPPEMCLBCNGAM-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, an aminomethyl group, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexyl halides.

    Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, a primary amine, and a compound containing an active hydrogen atom.

    Thiol Group Introduction: The thiol group can be introduced through a substitution reaction using thiourea or other sulfur-containing reagents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in 5-(Aminomethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Disulfides and sulfoxides.

    Reduction: Amines and alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5-(Aminomethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials due to its unique structural properties.

    Industrial Chemistry: It is used as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity or altering their function.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Aminomethyl)-2-furancarboxylic acid
  • 2,5-Bis(aminomethyl)furan
  • 5-Hydroxymethylfurfurylamine

Uniqueness

5-(Aminomethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring, a cyclohexyl group, and a thiol group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C9H16N4S

Molecular Weight

212.32 g/mol

IUPAC Name

3-(aminomethyl)-4-cyclohexyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H16N4S/c10-6-8-11-12-9(14)13(8)7-4-2-1-3-5-7/h7H,1-6,10H2,(H,12,14)

InChI Key

UCPPEMCLBCNGAM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=NNC2=S)CN

Origin of Product

United States

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